Accelerated Deprotection Kinetics: DMT-dG(dmf) vs. Standard dG(ib) Phosphoramidite
The use of the dimethylformamidine (dmf) protecting group significantly accelerates the final deprotection step compared to the conventional isobutyryl (ib) protecting group. Specifically, complete deprotection of the dmf group is achieved in a fraction of the time required for the ib analog, leading to a direct reduction in total synthesis cycle time .
| Evidence Dimension | Deprotection Time in Concentrated Ammonium Hydroxide |
|---|---|
| Target Compound Data | 2 hours at 55°C OR 1 hour at 65°C |
| Comparator Or Baseline | DMT-dG(ib) Phosphoramidite: >8 hours at 55°C |
| Quantified Difference | Reduction in deprotection time by at least 75% (from >8 hours to 2 hours) under comparable conditions. |
| Conditions | Concentrated ammonium hydroxide deprotection solution at controlled temperature (55°C or 65°C). |
Why This Matters
Faster deprotection directly increases instrument throughput, reduces total production time, and enables more rapid turnaround for high-demand oligonucleotide synthesis workflows.
